molecular formula C12H15BrFNO B8355679 4-bromo-N-(1-ethylpropyl)-2-fluoro-benzamide CAS No. 877383-85-2

4-bromo-N-(1-ethylpropyl)-2-fluoro-benzamide

Cat. No. B8355679
M. Wt: 288.16 g/mol
InChI Key: ZHCOABWDCJBNCX-UHFFFAOYSA-N
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Patent
US07737135B2

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluorobenzoic acid and 3-pentanamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([F:11])[CH:3]=1.[CH3:12][CH2:13][CH:14]([NH2:17])[CH2:15][CH3:16]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:17][CH:14]([CH2:15][CH3:16])[CH2:13][CH3:12])=[O:8])=[C:4]([F:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)NC(CC)CC)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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